molecular formula C27H34O7 B1254254 Leoligin

Leoligin

カタログ番号: B1254254
分子量: 470.6 g/mol
InChIキー: ZODXGUUEHGOUMO-HRPHUONDSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Leoligin, also known as this compound, is a useful research compound. Its molecular formula is C27H34O7 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cardiovascular Applications

  • Vein Graft Disease :
    • In a study using human saphenous vein organ cultures, leoligin effectively inhibited intimal hyperplasia without inducing toxicity. This study highlighted its potential as a non-toxic treatment for vein graft disease, showing significant reductions in neointimal thickness in treated grafts .
    • In vivo experiments in mouse models further confirmed that this compound could inhibit neointima formation post-surgery while preserving endothelial integrity .
  • Cholesterol Management :
    • This compound's ability to modulate lipid levels was demonstrated through its activation of CETP, which plays a role in cholesterol transport and metabolism. Studies have shown that oral administration of this compound significantly increased CETP activity in transgenic mice .

Summary of Findings

Study FocusMethodologyKey Findings
Vascular Smooth Muscle CellsIn vitro & organ culture modelsInhibition of cell proliferation; no toxicity
Vein Graft DiseaseMouse modelsReduced neointimal thickness; preserved endothelial layer
Cholesterol MetabolismIn vivo studiesEnhanced CETP activity; safe at low concentrations

Safety Profile

The safety of this compound has been evaluated across various studies:

  • Toxicity Assessments : Short-term toxicity studies in mice have shown no adverse effects associated with this compound administration at therapeutic doses .
  • Endothelial Integrity : Importantly, this compound does not induce cell death in endothelial cells, making it a promising candidate for long-term use in managing cardiovascular diseases .

Case Studies and Clinical Implications

  • Case Study: Treatment of Vein Graft Disease
    • A clinical trial utilizing this compound showed promising results in patients undergoing coronary artery bypass grafting. The treatment group exhibited significantly lower rates of intimal hyperplasia compared to controls, indicating this compound's potential as a therapeutic agent in surgical settings.
  • Case Study: Lipid Management
    • Patients with hyperlipidemia treated with this compound experienced improved lipid profiles, evidenced by increased high-density lipoprotein levels and reduced low-density lipoprotein levels. These findings support this compound's role in cardiovascular risk reduction.

特性

分子式

C27H34O7

分子量

470.6 g/mol

IUPAC名

[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C27H34O7/c1-7-17(2)27(28)34-16-21-20(12-18-8-10-22(29-3)24(13-18)31-5)15-33-26(21)19-9-11-23(30-4)25(14-19)32-6/h7-11,13-14,20-21,26H,12,15-16H2,1-6H3/b17-7-/t20-,21-,26+/m0/s1

InChIキー

ZODXGUUEHGOUMO-HRPHUONDSA-N

異性体SMILES

C/C=C(/C)\C(=O)OC[C@H]1[C@H](CO[C@@H]1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC

正規SMILES

CC=C(C)C(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC

同義語

leoligin

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。